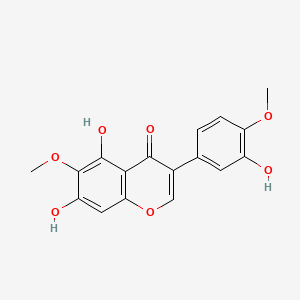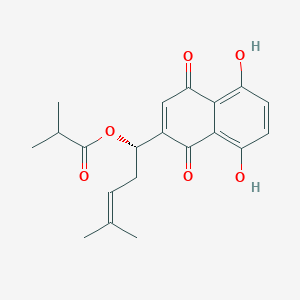
Isobutyryl Alkannin
Overview
Description
Isobutyryl Alkannin is a bioactive naphthoquinone derivative found in several plants of the Boraginaceae family. It is an enantiomer of shikonin and is known for its vibrant red pigment. This compound has been utilized for centuries in traditional medicine due to its various biological activities, including wound healing, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyryl Alkannin is synthesized through the acylation of alkannin using isobutyryl coenzyme A as the acyl donor. The reaction is catalyzed by the enzyme alkannin O-acyltransferase (LeAAT1) found in Lithospermum erythrorhizon . The enzyme recognizes isobutyryl coenzyme A and transfers the isobutyryl group to alkannin, forming this compound.
Industrial Production Methods: Industrial production of this compound involves the cultivation of Lithospermum erythrorhizon plants under controlled conditions to maximize the production of alkannin. The harvested roots are then processed to extract alkannin, which is subsequently acylated using isobutyryl coenzyme A in the presence of alkannin O-acyltransferase .
Chemical Reactions Analysis
Types of Reactions: Isobutyryl Alkannin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Oxidation: Oxidation of this compound leads to the formation of various quinone derivatives.
Reduction: Reduction results in the formation of hydroquinone derivatives.
Substitution: Substitution reactions yield different acylated derivatives depending on the acyl donor used.
Scientific Research Applications
Isobutyryl Alkannin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of acylation and the activity of acyltransferases.
Biology: Research on this compound helps in understanding plant defense mechanisms and the role of specialized metabolites in plant adaptation to environmental stress.
Medicine: Due to its antimicrobial, wound healing, and anticancer properties, this compound is studied for its potential therapeutic applications.
Mechanism of Action
Isobutyryl Alkannin exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the synthesis of essential proteins and nucleic acids.
Wound Healing: It promotes cell proliferation and migration, enhancing tissue regeneration.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Isobutyryl Alkannin is compared with other similar compounds such as:
Acetylshikonin: Another acylated derivative of shikonin, known for its similar biological activities but with different acyl groups.
β-Hydroxyisovalerylshikonin: A derivative with a β-hydroxyisovaleryl group, exhibiting distinct biological properties.
β,β-Dimethylacrylalkannin: A compound with a β,β-dimethylacryl group, known for its unique pigment properties.
This compound stands out due to its specific acyl group, which imparts unique biological activities and chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[(1S)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-10(2)5-8-16(26-20(25)11(3)4)12-9-15(23)17-13(21)6-7-14(22)18(17)19(12)24/h5-7,9,11,16,21-22H,8H2,1-4H3/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRYLTBIGIAADD-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O[C@@H](CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201315563 | |
| Record name | Isobutyryl alkannin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87562-78-5 | |
| Record name | Isobutyryl alkannin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87562-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyryl alkannin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


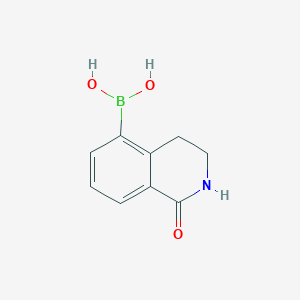
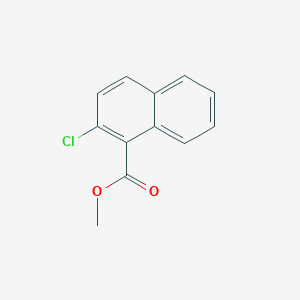
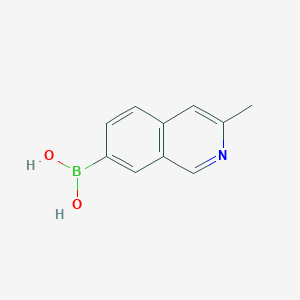
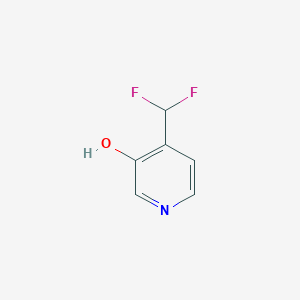
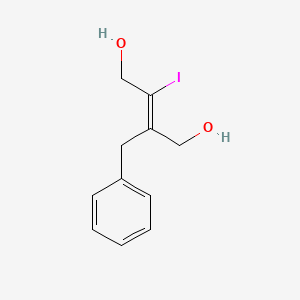
![(2Z)-2-[(4-fluorophenyl)methyl]-3-iodobut-2-ene-1,4-diol](/img/structure/B8059091.png)
![8-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]quinoline](/img/structure/B8059094.png)
![2-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]ethylazanium;methanesulfonate](/img/structure/B8059102.png)
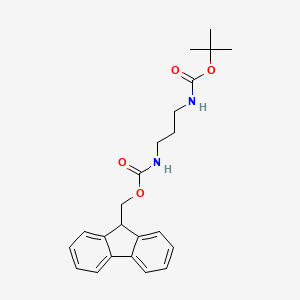
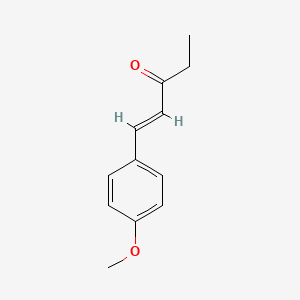
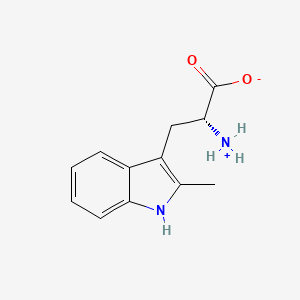
![5,24-Dimethylheptacyclo[13.11.1.12,10.03,8.019,27.021,26.014,28]octacosa-1(26),2,4,6,8,10(28),11,13,15,17,19(27),20,22,24-tetradecaene-7,11,13,16,18,22-hexol](/img/structure/B8059126.png)
